Methyl 2-amino-3-cyclobutylpropanoate

Description

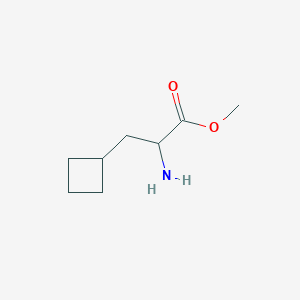

Methyl 2-amino-3-cyclobutylpropanoate is a chiral amino acid ester with a cyclobutyl side chain. The hydrochloride salt form (CAS: 1520072-58-5 or 2323072-00-8) is frequently supplied by research chemical vendors like Combi-Blocks Inc. and BLD Pharmatech Ltd. . Key properties include:

- Molecular Formula: C₈H₁₆ClNO₂

- Molecular Weight: 193.67 g/mol

- Purity: Typically ≥95%

- Stereochemistry: Both (R)- and (S)-enantiomers are available, with the (S)-form having CAS 1251903-81-7 .

The cyclobutyl group enhances steric hindrance and may influence binding affinity in drug-target interactions.

Properties

IUPAC Name |

methyl 2-amino-3-cyclobutylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)7(9)5-6-3-2-4-6/h6-7H,2-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNABBUZQXAKSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1CCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-cyclobutylpropanoate typically involves the reaction of cyclobutylmethylamine with methyl acrylate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-cyclobutylpropanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as acyl chlorides or anhydrides can be used for acylation reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding alcohols.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Methyl 2-amino-3-cyclobutylpropanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-cyclobutylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl group may enhance the binding affinity of the compound to its target, thereby modulating its biological activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-amino-3-cyclobutylpropanoate

CAS: 394735-17-2 Molecular Formula: C₉H₁₇NO₂ Molecular Weight: 183.24 g/mol (free base); 225.70 g/mol (hydrochloride, CAS 565456-74-8) .

Key Differences :

(S)-tert-Butyl 2-amino-3-cyclobutylpropanoate

CAS: 1997431-76-1 Molecular Formula: C₁₁H₂₁NO₂ Molecular Weight: 199.29 g/mol .

Key Differences :

- Steric Effects : The bulky tert-butyl group provides significant steric hindrance, which may stabilize intermediates in multi-step syntheses.

- Stability : Enhanced stability against enzymatic degradation compared to methyl and ethyl esters.

- Utility : Preferred in peptide synthesis where prolonged stability under acidic/basic conditions is required .

Hydrochloride Salts

| Property | Methyl Ester HCl | Ethyl Ester HCl |

|---|---|---|

| CAS | 1520072-58-5 | 565456-74-8 |

| Molecular Weight | 193.67 g/mol | 225.70 g/mol |

| Purity | ≥95% | ≥95% |

| Hazards | H302, H315, H319 | Data not available |

Notes:

- The methyl ester hydrochloride is more extensively characterized in safety data sheets, with explicit warnings for oral toxicity and irritation .

Commercial Availability and Challenges

- Methyl Ester : Discontinued by CymitQuimica but available via Combi-Blocks and BLD Pharmatech .

- Ethyl Ester : Readily available from Crysdot LLC and LookChem, with documented synthesis protocols .

- tert-Butyl Ester : Specialized suppliers like ChemicalRegister offer enantiopure forms, though at higher costs .

Biological Activity

Methyl 2-amino-3-cyclobutylpropanoate is an organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its cyclobutyl group attached to a propanoic acid backbone. Its molecular formula is , and it features a methyl ester functional group, which can influence its solubility and reactivity.

The compound's biological activity is believed to stem from its ability to interact with various biological targets, including receptors and enzymes. Specific studies have indicated that derivatives of similar structures can act as inhibitors for enzymes such as 11β-HSD1, which is involved in steroid metabolism. For instance, certain cyclobutyl derivatives exhibited significant inhibitory effects on this enzyme, suggesting a potential pathway for therapeutic applications in metabolic disorders .

Pharmacological Effects

Research has shown that this compound may possess neuroprotective properties. In vitro studies have indicated that it can modulate neurotransmitter release, potentially impacting conditions like Alzheimer’s disease by influencing amyloid precursor protein (APP) release. This modulation could help mitigate neurodegenerative processes associated with glutamate receptor overstimulation .

Case Studies

Several studies have investigated the effects of similar compounds on biological systems:

- Inhibition of 11β-HSD1 : A study reported that cyclobutyl derivatives showed promising inhibitory effects against human 11β-HSD1 with IC50 values ranging from 8 nM to 79% inhibition in liver tissues after oral administration .

- Neuroprotective Effects : Another research effort highlighted the potential of methyl derivatives in protecting neuronal cells from glutamate-induced toxicity, suggesting a role in the treatment of neurodegenerative diseases .

Table 1: Inhibitory Potency of Cyclobutyl Derivatives on 11β-HSD1

| Compound ID | Structure | IC50 (nM) Human | IC50 (nM) Mouse |

|---|---|---|---|

| 7j | Cyclobutyl derivative | 8 | 49 |

| 7k | Cyclopropyl derivative | 10.5 | 46 |

| 7g | Cyclobutyl derivative | 78 | 16 |

Table 2: Neuroprotective Effects on Neuronal Cells

| Compound | Effect on APP Release (%) | Neurotoxicity Reduction (%) |

|---|---|---|

| Methyl derivative | 30 | 40 |

| Control | - | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.